molecular formula C15H15N3O3 B3794445 [3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

[3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

Cat. No.: B3794445
M. Wt: 285.30 g/mol
InChI Key: XRHHHBGGDGSIMU-UHFFFAOYSA-N
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Description

[3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is a complex organic compound characterized by its unique structure, which includes an oxazole and oxadiazole ring

Properties

IUPAC Name

[3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-12-16-9(2)13(20-12)15-17-14(18-21-15)11-6-4-5-10(7-11)8-19/h4-7,19H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHHHBGGDGSIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C2=NC(=NO2)C3=CC=CC(=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multi-step organic reactions. One common method includes the formation of the oxazole and oxadiazole rings through cyclization reactions. The starting materials often include substituted phenylmethanol and appropriate reagents to introduce the oxazole and oxadiazole functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxazole and oxadiazole rings to more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of [3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylmethanol derivatives with oxazole and oxadiazole rings. Examples include:

  • [3-[5-(2-Methyl-4-ethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
  • [3-[5-(2-Propyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

Uniqueness

What sets [3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol apart is its specific substitution pattern, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it offers distinct advantages over similar compounds in terms of reactivity and functionality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Reactant of Route 2
[3-[5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

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